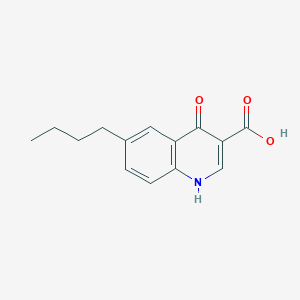
6-Butyl-4-hydroxyquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Butyl-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to “6-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester”, which has a molecular weight of 273.33 .
Molecular Structure Analysis
The molecular structure of “6-Butyl-4-hydroxyquinoline-3-carboxylic acid” can be represented by the InChI code: 1S/C16H19NO3/c1-3-5-6-11-7-8-14-12(9-11)15(18)13(10-17-14)16(19)20-4-2/h7-10H,3-6H2,1-2H3, (H,17,18) .科学的研究の応用
Synthetic Studies and Structure-Activity Relationships
Synthesis of Marine Drugs
The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was explored for its potential in structural-activity relationship studies of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).
Photolabile Protecting Group for Carboxylic Acids
A study on 8-bromo-7-hydroxyquinoline (BHQ), a compound related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, explored its use as a photolabile protecting group. BHQ showed high sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications, especially in the context of biological messengers (Fedoryak & Dore, 2002).
Azo Disperse Dyes Synthesis
The compound 6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and used as a component for the synthesis of new azo disperse dyes. This study highlights its potential applications in the field of dye chemistry (Rufchahi & Mohammadinia, 2014).
Electrochemistry and Spectroelectrochemistry
Research into the electrochemical properties of hydroxyquinoline carboxylic acids, which are structurally similar to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, revealed insights into their oxidation mechanisms and electron transfer efficiency in biosystems. This study is significant for understanding the biochemical interactions and applications of these compounds (Sokolová et al., 2015).
Antibacterial and Antifungal Research
Analogs of Nalidixic Acid
A study explored the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its derivatives, containing different groups at the 6 position. These compounds showed promise as potential antibacterial agents (Corelli et al., 1983).
Quinolone Analogs Synthesis
The synthesis of various quinolone analogs, including 4-hydroxyquinoline-3-carboxylate, was investigated for their potential antibacterial applications. The study contributes to the development of new antibacterial agents (Kurasawa et al., 2014).
Antioxidant and Antitumoral Properties
Antioxidant Activities
New derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for their antioxidant activities. This research is pivotal in the development of potential antioxidant agents (Massoud et al., 2014).
Antitumoral Cyclic Peptides
The new and convenient route for the preparation of 3-hydroxyquinoline-2-carboxylic acid, a compound structurally related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was discussed for its application in antitumoral cyclic peptides (Riego et al., 2005).
Biochemical Applications
- Opioid Peptides Research: 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), similar to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was proposed as a mimic of tyrosine in opioid ligand-receptor complexes. The study explored its binding to opioid receptors, highlighting its significance in biochemical and pharmaceutical research (Sperlinga et al., 2005).
Lanthanide(III) Helicates Formation
- Ditopic Ligands and Helicate Complexes: The synthesis of ditopic ligands using 8-hydroxyquinoline-2-carboxylic acid and their use in forming dinuclear lanthanide(III) helicates was investigated. This research contributes to the field of coordination chemistry and metal complex formation (Albrecht & Osetska, 2010).
特性
IUPAC Name |
6-butyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18/h5-8H,2-4H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYNDKFPNCPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


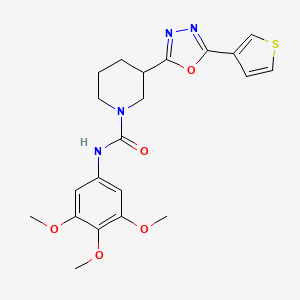
![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)
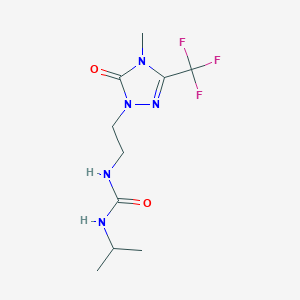
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)
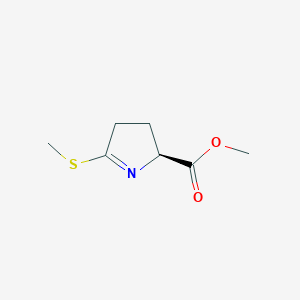
![4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B2465081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2465082.png)
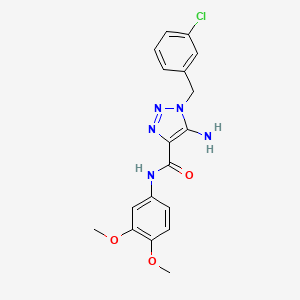

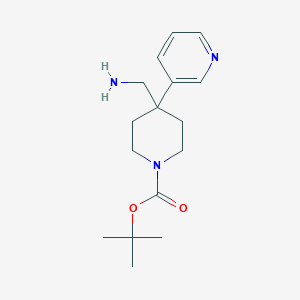
![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2465090.png)